2'-O-Acetylerythromycin A
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Overview
Description
Erythromycin acistrate is an aminoglycoside.
Scientific Research Applications
Antibacterial Activity
A study by Tanikawa et al. (2003) synthesized a series of acylides, including derivatives of erythromycin, which displayed significant potent antibacterial activity. These compounds were effective against both Gram-positive pathogens, including resistant strains, and Gram-negative pathogens like H. influenzae (Tanikawa et al., 2003).
Puromycin Research
While not directly about 2'-O-Acetylerythromycin A, a study by Aviner (2020) discussed puromycin, a similar antibiotic. Puromycin has diverse applications in probing protein synthesis across various model systems, including cell-free translation and whole animals. Modifications of puromycin, like acetylation, enable a range of research applications (Aviner, 2020).
Analytical Methods for Erythromycin Derivatives
Laakso et al. (1990) developed a chromatographic method for determining plasma concentrations of erythromycin and its derivatives, including 2'-acetylerythromycin. This method is significant for pharmacokinetic studies and has shown good precision and accuracy (Laakso et al., 1990).
Impurity Profiling in Antibiotics
Morgan et al. (1990) utilized high-performance liquid chromatography to identify impurities in clarithromycin, a related antibiotic. This method aids in understanding the stability and purity of antibiotics like erythromycin derivatives (Morgan et al., 1990).
Bacteriocin Functions and Applications
Research by Chikindas et al. (2018) on bacteriocins, antimicrobial peptides produced by bacteria, reveals their potential as next-generation antibiotics. These findings could be relevant to erythromycin derivatives in exploring new antimicrobial strategies (Chikindas et al., 2018).
Immunomodulatory Effects of Macrolides
A study by Morikawa et al. (1994) examined the immunomodulatory effects of macrolide antibiotics, which could be applicable to erythromycin derivatives. These findings are relevant in understanding how such antibiotics can modulate immune responses, potentially useful in various clinical settings (Morikawa et al., 1994).
Antiviral Applications in COVID-19
Yacouba et al. (2021) and La Scola et al. (2020) explored the repurposing of antibiotics like azithromycin (a macrolide antibiotic similar to erythromycin) in COVID-19 treatment. These studies highlight the potential antiviral applications of macrolide antibiotics, which could extend to erythromycin derivatives (Yacouba et al., 2021); (La Scola et al., 2020).
properties
CAS RN |
992-69-8 |
---|---|
Product Name |
2'-O-Acetylerythromycin A |
Molecular Formula |
C39H69NO14 |
Molecular Weight |
776 g/mol |
IUPAC Name |
[(2S,3R,4S,6R)-4-(dimethylamino)-2-[[(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-oxacyclotetradec-6-yl]oxy]-6-methyloxan-3-yl] acetate |
InChI |
InChI=1S/C39H69NO14/c1-15-27-39(11,47)32(43)21(4)29(42)19(2)17-37(9,46)34(54-36-31(51-25(8)41)26(40(12)13)16-20(3)49-36)22(5)30(23(6)35(45)52-27)53-28-18-38(10,48-14)33(44)24(7)50-28/h19-24,26-28,30-34,36,43-44,46-47H,15-18H2,1-14H3/t19-,20-,21+,22+,23-,24+,26+,27-,28+,30+,31-,32-,33+,34-,36+,37-,38-,39-/m1/s1 |
InChI Key |
CVBHEIRZLPKMSH-SNWVVRALSA-N |
Isomeric SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)OC(=O)C)(C)O)C)C)O)(C)O |
SMILES |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)OC(=O)C)(C)O)C)C)O)(C)O |
Canonical SMILES |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)OC(=O)C)(C)O)C)C)O)(C)O |
synonyms |
2'-acetyl erythromycin stearate salt erythromycin 2'-acetate erythromycin acistrate |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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